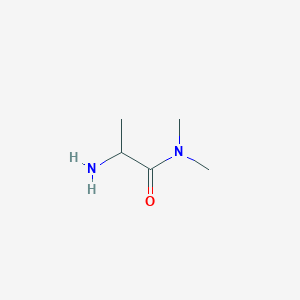
Mitraphyllic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitraphyllic acid is a natural compound that is found in the Mitragyna speciosa plant, also known as Kratom. It is a member of the indole alkaloid family and has gained significant attention in recent years due to its potential therapeutic properties. Mitraphyllic acid is known to have a variety of biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
The exact mechanism of action of mitraphyllic acid is not fully understood. However, it is believed to interact with various receptors in the brain and nervous system, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. It is also thought to have an effect on the serotonergic and adrenergic systems.
Biochemical and Physiological Effects:
Mitraphyllic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain. It also has anti-oxidant properties, which may help to protect against oxidative stress and damage to cells. Additionally, it has been found to have anti-cancer properties, making it a promising candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using mitraphyllic acid in lab experiments is that it is a natural compound, making it more biologically relevant than synthetic compounds. Additionally, it has been found to have a low toxicity profile, making it safer to use in experiments. However, one limitation is that it is difficult to obtain in large quantities, which can be a barrier to research.
Zukünftige Richtungen
There are several future directions for research on mitraphyllic acid. One area of interest is its potential use in the treatment of addiction and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors in the brain and nervous system. Finally, more research is needed to determine its potential as a cancer treatment and to explore its anti-cancer properties further.
Conclusion:
In conclusion, mitraphyllic acid is a natural compound with significant potential for scientific research. Its analgesic, anti-inflammatory, anti-oxidant, and anti-cancer properties make it a promising candidate for a variety of applications. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Mitraphyllic acid has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that it has analgesic, anti-inflammatory, and anti-oxidant effects. It has also been found to have anti-cancer properties and may be useful in the treatment of addiction and anxiety disorders.
Eigenschaften
CAS-Nummer |
10126-00-8 |
|---|---|
Produktname |
Mitraphyllic acid |
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O4/c1-11-13-9-22-7-6-20(15-4-2-3-5-16(15)21-19(20)25)17(22)8-12(13)14(10-26-11)18(23)24/h2-5,10-13,17H,6-9H2,1H3,(H,21,25)(H,23,24)/t11-,12-,13+,17-,20+/m0/s1 |
InChI-Schlüssel |
BLXUPISDXRFTCK-GALDEACFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |
SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |
Kanonische SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |
Synonyme |
isomitraphyllic acid mitraphyllic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








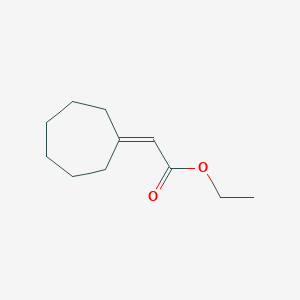
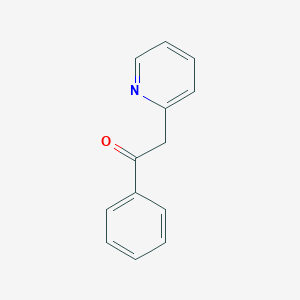
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)

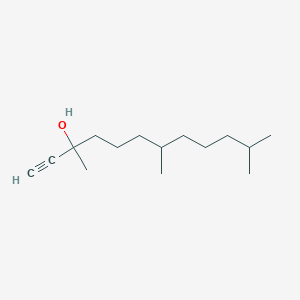

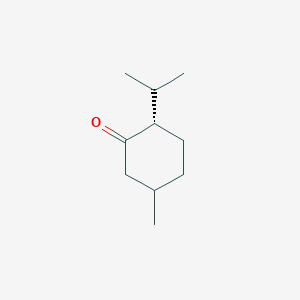
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
